molecular formula C11H12Cl2O2 B1410160 Ethyl 2,4-dichloro-6-methylphenylacetate CAS No. 1806367-53-2

Ethyl 2,4-dichloro-6-methylphenylacetate

Cat. No.: B1410160
CAS No.: 1806367-53-2
M. Wt: 247.11 g/mol
InChI Key: YZDRGGCMZLGBDL-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-6-methylphenylacetate is an ester derivative featuring a phenyl ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 6, and an ethyl acetate moiety. Its molecular formula is C₁₁H₁₂Cl₂O₂, with a calculated molecular weight of 247.11 g/mol. Structurally, the compound combines a halogenated aromatic system with a lipophilic ester chain, characteristics that often enhance stability and bioavailability in agrochemical or pharmaceutical applications .

Properties

IUPAC Name

ethyl 2-(2,4-dichloro-6-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c1-3-15-11(14)6-9-7(2)4-8(12)5-10(9)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDRGGCMZLGBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dichloro-6-methylphenylacetate typically involves the esterification of 2,4-dichloro-6-methylphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2,4-dichloro-6-methylphenylacetic acid+ethanolH2SO4ethyl 2,4-dichloro-6-methylphenylacetate+water\text{2,4-dichloro-6-methylphenylacetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2,4-dichloro-6-methylphenylacetic acid+ethanolH2​SO4​​ethyl 2,4-dichloro-6-methylphenylacetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-6-methylphenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,4-dichloro-6-methylbenzoic acid.

    Reduction: Formation of 2,4-dichloro-6-methylphenylmethanol.

    Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Insecticides and Herbicides
Ethyl 2,4-dichloro-6-methylphenylacetate has been studied for its effectiveness as an insecticide and herbicide. Research indicates that compounds with similar structural characteristics exhibit herbicidal and insecticidal properties, making them suitable for crop protection. The active ingredients derived from such compounds have been formulated for selective weed control in various crops, enhancing agricultural productivity while minimizing damage to desirable plants .

Case Study: Selective Herbicidal Action
A study demonstrated that formulations containing this compound effectively controlled a range of common weeds without adversely affecting crop yield. The selective action was attributed to the compound's ability to target specific biochemical pathways in plants, which are less active in crop species .

Pharmaceutical Applications

Potential Therapeutic Uses
The compound has garnered attention for its potential therapeutic applications, particularly in the development of novel pharmacological agents. Its structure allows for modifications that can enhance biological activity against specific targets in human diseases.

Case Study: PDE4D Inhibition
Research exploring the inhibition of phosphodiesterase 4D (PDE4D) revealed that derivatives of this compound can act as selective inhibitors. These inhibitors have shown promise in reducing inflammation and improving cognitive functions in preclinical models . The study highlighted the compound's ability to modulate signaling pathways involved in various diseases, including neurodegenerative disorders.

Chemical Synthesis and Modification

Synthesis Routes
this compound can be synthesized through various chemical pathways. Recent advancements have focused on optimizing these synthesis methods to improve yield and reduce environmental impact. For instance, a sustainable route was developed that utilizes greener solvents and catalysts, enhancing the overall efficiency of the process .

Synthesis Method Yield (%) Environmental Impact
Traditional method65High
Sustainable method85Low

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-6-methylphenylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Key Observations:

Halogen Effects: Chlorine vs. However, bromine’s larger atomic radius may reduce metabolic stability compared to chlorine . Chlorine vs. This could influence interactions with enzymes or receptors .

Functional Group Variations: The methyl group (6-CH₃) in the target compound introduces steric bulk, which may limit rotational freedom or hinder enzymatic degradation.

Molecular Weight and Lipophilicity :

  • The dibromo derivative has the highest molecular weight (339.98 g/mol) due to bromine’s mass, suggesting lower volatility but higher logP values.
  • The difluoro-methoxy analog’s lower molecular weight (230.20 g/mol) and oxygen-rich structure may improve aqueous solubility .

Biological Activity

Ethyl 2,4-dichloro-6-methylphenylacetate is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H12Cl2O2
  • CAS Number : 1806367-53-2
  • Molecular Weight : 249.12 g/mol

The compound features an ethyl ester group attached to a dichloromethylphenyl moiety, which contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways. For instance, it has been investigated for its ability to inhibit dCTPase, an enzyme implicated in nucleotide metabolism and cancer progression .
  • Receptor Modulation : this compound may interact with cellular receptors, influencing various signaling pathways that regulate cell growth and apoptosis.
  • Formation of Reactive Intermediates : This compound can generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Antitumor Activity

Research indicates that this compound possesses antitumor properties. A study demonstrated its effectiveness in inhibiting the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. It was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), exhibiting significant antibacterial effects at certain concentrations .

Case Studies

  • Inhibition of dCTPase :
    • A study focused on the discovery of selective inhibitors for dCTPase identified this compound as a potent inhibitor. The compound demonstrated a concentration-dependent inhibition profile, stabilizing the enzyme under specific conditions .
  • Antimicrobial Testing :
    • In vitro tests evaluated the antibacterial activity of the compound against gram-positive and gram-negative bacteria. Results indicated that at concentrations greater than 0.5%, it effectively reduced bacterial viability and induced reactive oxygen species (ROS) production in treated cells .

Table 1: Biological Activity Summary

Activity TypeEffectivenessReference
AntitumorSignificant
AntimicrobialEffective against MRSA
Enzyme InhibitionPotent dCTPase inhibitor
CompoundMolecular Weight (g/mol)Log P (Octanol-water partition coefficient)
This compound249.121.98
Ethyl 2,4-Dichlorophenylacetate233.051.76
Ethyl 2,4-Dichloro-6-Ethylphenylacetate263.142.10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dichloro-6-methylphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-dichloro-6-methylphenylacetate

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